molecular formula C12H14Cl3NO3 B3057962 2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate CAS No. 867152-08-7

2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate

Cat. No. B3057962
CAS RN: 867152-08-7
M. Wt: 326.6 g/mol
InChI Key: COQUBCGHPXTMKX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate is a useful research compound. Its molecular formula is C12H14Cl3NO3 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

867152-08-7

Product Name

2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate

Molecular Formula

C12H14Cl3NO3

Molecular Weight

326.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C12H14Cl3NO3/c1-17-9-4-3-8(7-10(9)18-2)5-6-19-11(16)12(13,14)15/h3-4,7,16H,5-6H2,1-2H3

InChI Key

COQUBCGHPXTMKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCOC(=N)C(Cl)(Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCOC(=N)C(Cl)(Cl)Cl)OC

Other CAS RN

867152-08-7

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 2-necked round bottom flask equipped with an argon inlet, rubber septum and magnetic stir bar was charged with NaH (80% dispersion, 5.2 g, 173.3 mmol). NaH was washed with anhydrous hexanes (15 mL) prior to the addition of 50 mL of anhydrous CH2Cl2 and of 3,4-dimethoxyphenethyl alcohol (20.0 g, 109.8 mmol) in anhydrous CH2Cl2 (30 mL). The solution was allowed to stir at r.t. for 75 min. The solution was then cooled to 0° C. prior to the dropwise addition of trichloroacetonitrile (16.5 mL, 23.8 g, 164.7 mmol) at 0° C. The solution was stirred for 15 min at 0° C. and 2 hr at room temperature. Distilled water (150 mL) was slowly added dropwise to quench the reaction. The aqueous layer was then extracted with CH2Cl2 (4×100 mL). The combined organic extracts were washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated by rotary evaporation to afford a brown syrup (26.8 g, 95%). The product was allowed to solidify overnight at −20° C. Rf 0.74 (EtOAc-hexanes, 1:2, v/v).
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

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